molecular formula C3H4Br2O B14458056 Oxetane, dibromo- CAS No. 68797-60-4

Oxetane, dibromo-

Katalognummer: B14458056
CAS-Nummer: 68797-60-4
Molekulargewicht: 215.87 g/mol
InChI-Schlüssel: YHOHUAPVAAHWCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxetane, dibromo- is a derivative of oxetane, a four-membered cyclic ether with the molecular formula C₃H₆O. The dibromo- derivative is characterized by the presence of two bromine atoms attached to the oxetane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxetane, dibromo- can be synthesized through several methods. One common approach involves the bromination of oxetane using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds under mild conditions, resulting in the formation of the dibromo derivative .

Another method involves the use of trimethyloxosulfonium iodide to access the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method can be adapted to introduce bromine atoms at specific positions on the oxetane ring.

Industrial Production Methods

Industrial production of oxetane, dibromo- may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can help in maintaining consistent reaction conditions and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Oxetane, dibromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br₂): Used for bromination reactions.

    Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.

    Hydroxide Ions (OH⁻): Used for substitution reactions.

Major Products Formed

    Substituted Oxetanes: Formed through substitution reactions.

    Reduced Oxetanes: Formed through reduction reactions.

    Oxidized Oxetanes: Formed through oxidation reactions.

Wirkmechanismus

The mechanism of action of oxetane, dibromo- involves its reactivity as a strained cyclic ether. The presence of bromine atoms enhances its reactivity, making it a useful intermediate in various chemical reactions. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further participate in subsequent chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oxetane, dibromo- is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its strained four-membered ring structure also contributes to its unique chemical properties compared to other cyclic ethers .

Eigenschaften

CAS-Nummer

68797-60-4

Molekularformel

C3H4Br2O

Molekulargewicht

215.87 g/mol

IUPAC-Name

2,3-dibromooxetane

InChI

InChI=1S/C3H4Br2O/c4-2-1-6-3(2)5/h2-3H,1H2

InChI-Schlüssel

YHOHUAPVAAHWCW-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(O1)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.